molecular formula C19H22N6OS B5540804 N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine

N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine

Cat. No.: B5540804
M. Wt: 382.5 g/mol
InChI Key: MHYAECBPKXCWHO-UHFFFAOYSA-N
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Description

N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.15758052 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Catalysis

N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine, due to its complex structure involving pyridine, imidazole, and thiazole rings, finds applications in the domain of chemical synthesis and catalysis. The compound can be involved in reactions such as the iron-catalyzed reductive amination of carbonyl derivatives, showcasing the utility of such molecules in synthesizing cyclic amines like pyrrolidines, piperidines, and azepanes with good functional group tolerance (Wei et al., 2019).

Molecular Structure and Tautomerism

The molecule's intricate structure featuring a blend of pyridinyl and imidazolyl groups contributes to its fascinating electronic properties, such as dynamic tautomerism and the presence of divalent nitrogen character. These characteristics are pivotal in understanding the electron distribution, protonation energy, and the molecule's capacity to form various isomeric structures, which is essential in the development of therapeutically significant compounds (Bhatia et al., 2013).

Anticancer Activity

The presence of the pyridin-2-ylmethyl and imidazol-2-yl groups within such compounds has been explored for their potential in anticancer activity. Specifically, the compound's structure could be a scaffold for designing derivatives evaluated for their efficacy against various cancer cell lines, thus contributing valuable insights into the development of new anticancer agents (Kumar et al., 2013).

Properties

IUPAC Name

[2-(methylamino)-1,3-thiazol-4-yl]-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-20-19-23-16(13-27-19)18(26)24-9-5-14(6-10-24)17-22-8-11-25(17)12-15-4-2-3-7-21-15/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYAECBPKXCWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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